Ethyl 2-amino-4-thiazoleacetate
CAS No.: 53266-94-7
Cat. No.: VC20829854
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53266-94-7 |
|---|---|
| Molecular Formula | C7H10N2O2S |
| Molecular Weight | 186.23 g/mol |
| IUPAC Name | ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate |
| Standard InChI | InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-12-7(8)9-5/h4H,2-3H2,1H3,(H2,8,9) |
| Standard InChI Key | SHQNGLYXRFCPGZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CSC(=N1)N |
| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)N |
Introduction
Physical and Chemical Properties
Ethyl 2-amino-4-thiazoleacetate (C₇H₁₀N₂O₂S) is typically found as a crystalline powder with a melting point of 94°C . Its molecular weight is 186.23 g/mol, and it is commercially available with a purity of ≥98.0% as determined by gas chromatography and titration analysis .
Structural Characteristics
The compound features a five-membered thiazole ring containing a sulfur atom and a nitrogen atom in positions 1 and 3, respectively. The amino group (-NH₂) is attached to position 2 of the thiazole ring, while position 4 contains an acetate ethyl ester side chain. This structural arrangement provides multiple sites for coordination with metal ions and for participation in various chemical reactions.
Key Properties
The following table summarizes the essential physical and chemical properties of Ethyl 2-amino-4-thiazoleacetate:
Spectroscopic Properties
The compound exhibits characteristic spectral properties that aid in its identification and purity assessment. These include specific infrared absorption bands corresponding to the amino group, carbonyl function, and thiazole ring. Additionally, its solid-state photoluminescence properties become particularly relevant when studying its metal complexes, especially cadmium complexes which display ligand-to-metal charge transfer (LMCT) transitions .
Synthesis and Preparation Methods
Ethyl 2-amino-4-thiazoleacetate can be synthesized through several well-established methods, with varying yields and reaction conditions.
Laboratory Synthesis Routes
One common synthetic approach involves the reaction of ethanolamine with 4-chlorothiazole to form 4-chlorothiazole ethylamine, which is subsequently reacted with ethyl acetate. The final step includes neutralization with sodium carbonate or sodium acetate to yield the desired product.
Another documented synthesis method involves the Hantzsch thiazole synthesis, utilizing thiourea and an α-haloketone, followed by esterification to introduce the ethyl acetate group at position 4 of the thiazole ring.
Industrial Production Methods
In industrial settings, the production of Ethyl 2-amino-4-thiazoleacetate typically employs large-scale batch reactions under carefully controlled conditions. Critical parameters such as temperature, pressure, and pH are continuously monitored to optimize yield and purity. The industrial synthesis generally aims to achieve purities of ≥97%, with the final product isolated as a crystalline solid.
Chemical Reactivity
Ethyl 2-amino-4-thiazoleacetate demonstrates versatile chemical reactivity, participating in various reaction types owing to its functional groups.
Hydrazide Formation
One of the most documented reactions of Ethyl 2-amino-4-thiazoleacetate is its conversion to 2-amino-4-thiazoleacetic acid hydrazide (ATAH). This transformation is achieved by reacting the ester with hydrazine hydrate in absolute ethanol under reflux conditions for approximately 6 hours. The reaction proceeds with yields around 65.86%, producing light brown crystals that can be recrystallized from ethanol .
The reaction scheme can be represented as:
Ethyl 2-amino-4-thiazoleacetate + N₂H₄·H₂O → 2-amino-4-thiazoleacetic acid hydrazide + C₂H₅OH
Additional Reaction Types
The compound undergoes several other reaction types, including:
-
Oxidation reactions: Formation of corresponding sulfoxides or sulfones
-
Reduction reactions: Conversion to thiazolidine derivatives
-
Substitution reactions: Particularly at the thiazole ring
-
Condensation reactions: The hydrazide derivative can further react with aldehydes or ketones to form hydrazones
Applications in Coordination Chemistry
One of the most significant applications of Ethyl 2-amino-4-thiazoleacetate lies in its ability to act as a versatile ligand in coordination chemistry, forming stable complexes with various metal ions.
Cadmium Complexes
Research has demonstrated that Ethyl 2-amino-4-thiazoleacetate (EATA) forms well-defined complexes with cadmium. Two specific cadmium complexes—[CdCl₂(EATA)] and [CdCl₂(EATA)₂]—have been synthesized and characterized through single-crystal X-ray diffraction, elemental analysis, infrared spectroscopy, and photoluminescence studies .
In both complexes, the central cadmium ion (Cd²⁺) adopts a distorted six-coordinated octahedral geometry. The coordination behavior varies between the complexes:
-
In [CdCl₂(EATA)], adjacent octahedral units connect via two bridging μ₂-Cl⁻ anions, forming one-dimensional chains. These chains assemble into a three-dimensional network structure through intermolecular N-H···Cl hydrogen bonding interactions .
-
In [CdCl₂(EATA)₂], a two-dimensional supramolecular structure forms through extensive intermolecular N-H···Cl and C-H···Cl hydrogen bonding .
Luminescent Properties
The cadmium complexes of Ethyl 2-amino-4-thiazoleacetate exhibit notable photoluminescent properties. Solid-state photoluminescence spectroscopy reveals that both [CdCl₂(EATA)] and [CdCl₂(EATA)₂] display similar fluorescence behaviors attributable to ligand-to-metal charge transfer (LMCT) transitions .
This luminescent property suggests potential applications in optical materials, sensors, and other luminescence-based technologies.
Copper Complexes
Beyond cadmium complexes, Ethyl 2-amino-4-thiazoleacetate and its derivatives also form complexes with copper ions. For instance, the hydrazide derivative of Ethyl 2-amino-4-thiazoleacetate has been used to prepare copper(II) complexes, which have been characterized through elemental analysis and various spectroscopic techniques .
The formation of these metal complexes highlights the versatility of Ethyl 2-amino-4-thiazoleacetate as a ligand and its potential applications in developing new coordination compounds with specific properties.
Pharmaceutical and Biological Applications
Thiazole derivatives, including Ethyl 2-amino-4-thiazoleacetate, have demonstrated significant biological activities that make them valuable in pharmaceutical research and development.
Antimicrobial Properties
Thiazole derivatives, including Ethyl 2-amino-4-thiazoleacetate, have been reported to possess antimicrobial activity against various pathogens. This activity likely stems from the unique structural features of the thiazole ring and its substituents, which can interact with specific biological targets.
Role as a Synthetic Intermediate
Ethyl 2-amino-4-thiazoleacetate serves as a crucial intermediate in the synthesis of various bioactive compounds. Its conversion to hydrazides and subsequent reactions with aldehydes or ketones produces hydrazones, which have shown diverse biological activities . These transformations enable the development of compound libraries for biological screening and pharmaceutical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume